molecular formula C16H10S2 B188847 2,2'-Bibenzo[b]thiophene CAS No. 65689-53-4

2,2'-Bibenzo[b]thiophene

Cat. No. B188847
CAS RN: 65689-53-4
M. Wt: 266.4 g/mol
InChI Key: MYRRBWKIXOAHFA-UHFFFAOYSA-N
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Description

2,2’-Bibenzo[b]thiophene is a chemical compound with the molecular formula C16H10S2 and a molecular weight of 266.38 . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2,2’-Bibenzo[b]thiophene, has been a subject of interest in recent years . A Pd (ii)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method has been used to obtain a series of 2-substituted benzo thiophenes in moderate to good yield .


Molecular Structure Analysis

The molecular structure of 2,2’-Bibenzo[b]thiophene consists of two benzene rings connected by a thiophene ring . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2,2’-Bibenzo[b]thiophene has a melting point of 260-261 °C and a predicted boiling point of 465.0±20.0 °C. Its predicted density is 1.319±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Benzo[b]thiophene Derivatives : Benzo[b]thiophene derivatives, including 2,2'-Bibenzo[b]thiophene, are utilized as selective estrogen receptor modulators. These compounds are typically synthesized through intramolecular cyclization, aromatic nucleophilic substitution reactions, and Heck-type coupling, providing direct access to novel structures of biological interest (David et al., 2005).

  • Phosphine-Free Palladium Coupling : The development of a straightforward and rapid access to 2-arylbenzo[b]thiophenes via catalytic coupling, especially in the presence of fragile functional groups, highlights the versatility of 2,2'-Bibenzo[b]thiophene in synthesizing compounds of biological interest (Fournier dit Chabert et al., 2004).

  • Organic Optoelectronic Applications : A derivative of fused-bibenzo[c]thiophene, namely 2,9-bis(tert-butyldimethylsilyl)phenanthro[9,8-bc:10,1-b'c']dithiophene (PHDT-Si), has been developed for use in emitters, photosensitizers, and semiconductors. Its intense photoabsorption and fluorescence properties make it a significant π-building block in the field of organic optoelectronics (Ooyama et al., 2017).

  • Palladium-Catalyzed Carbon-Sulfur Bond Formation : The development of a novel synthesis method for 2-aminobenzo[b]thiophenes using a palladium-catalyzed approach and sodium thiosulfate as the sulfur source signifies the compound's relevance in creating important chemical scaffolds more efficiently (Hou et al., 2014).

  • Antitumor Activity of Derivatives : The synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a derivative of 2,2'-Bibenzo[b]thiophene, has shown promising antitumor activities, highlighting its potential in pharmaceutical applications (Shams et al., 2010).

  • Ullmann Coupling at Room Temperature : The synthesis of functionalized 2-aminobenzo[b]thiophenes through Ullmann coupling at room temperature demonstrates the compound's utility in organic synthesis and drug development (Janni et al., 2017).

  • Development of Chiral Diphosphine Ligands : 2,2'-Bibenzo[b]thiophene has been used in the synthesis of chiral diphosphine ligands for transition metal-catalyzed stereoselective reactions. This application is significant in asymmetric synthesis and pharmaceutical chemistry (Benincori et al., 1996).

Future Directions

Thiophene derivatives, including 2,2’-Bibenzo[b]thiophene, have a broad range of applications in medicinal chemistry and other fields . They have been used as organic photoelectric materials and organic semiconductors . Future research may focus on exploring these applications further and developing new synthesis methods .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRRBWKIXOAHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030811
Record name 2,2'-Bi-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bibenzo[b]thiophene

CAS RN

65689-53-4
Record name 2,2′-Bibenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65689-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bibenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065689534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bi-1-benzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-bibenzo[b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Suzue, R Ishii, R Kamiya, H Wakabayashi… - Heterocycles, 2009 - hero.epa.gov
The reaction of ninhydrin with benzo [b] thiophene in acetic acid in the presence of a small amount of sulfuric acid afforded a novel fluorenone compound fused to benzo [b] thiophene …
Number of citations: 6 hero.epa.gov
D Tanaka, J Ohshita, Y Ooyama, N Kobayashi… - …, 2013 - ACS Publications
Reactions of dichlorodiphenylstannane with 3,3′-dilithio-5,5′-bis(trimethylsilyl)-2,2′-bithiophene and 3,3′-dilithio-2,2′-di(benzo[b]thiophene) gave 1,1-diphenyl-3,6-bis(…
Number of citations: 30 pubs.acs.org
G Balaji, S Valiyaveettil - Organic Letters, 2009 - ACS Publications
Symmetrical and unsymmetrical heteroacenes containing thiophene and pyrrole rings were synthesized. The unsymmetrical heteroacene was synthesized in two steps involving an …
Number of citations: 43 pubs.acs.org
W Hao, S Zou, J Gao, H Zhang, R Chen, H Li, W Hu - Organic Electronics, 2018 - Elsevier
To explore the effect of hydrogen bonding on organic semiconductors, four novel benzo[b]thiophene-benzo[b]furan analogues with contorted configuration were synthesized and …
Number of citations: 9 www.sciencedirect.com
H Zhang, Z Iqbal, ZE Chen, Y Hong - Dyes and Pigments, 2019 - Elsevier
Three novel D−π−A structural metal-free organic sensitizers (DBTP−1∼3) are designed, in which a linear planar aromatic group, the di(1-benzothieno)[3,2-b:2′,3′-d]pyrrole is first …
Number of citations: 23 www.sciencedirect.com
TN Ngo, TT Dang, A Villinger… - Advanced Synthesis & …, 2016 - Wiley Online Library
We have developed a palladium(0)‐catalyzed tandem process which involves the cross‐coupling reaction of N‐tosylhydrazones with dibromide compounds followed by a sequence of …
Number of citations: 18 onlinelibrary.wiley.com
M Daniels, F de Jong, T Vandermeeren… - The Journal of …, 2019 - ACS Publications
A series of bay-substituted thiaza[5]helicenes was synthesized to investigate the effect of different substituents on the properties of these helicenes. These thiaza[5]helicenes with …
Number of citations: 7 pubs.acs.org
S Baldino, G Chelucci, R Poddighe, B Sechi - Synthesis, 2011 - thieme-connect.com
The new chiral thiophene 3 was prepared from (+)-nopinone via a de novo construction of the thiophene nucleus. From compound 3 four new S, S-and N, S-ligands, namely the C 1-…
Number of citations: 5 www.thieme-connect.com
W Sun, CH Wang, SF Lv, JX Jiang, X Guo, FB Zhang - Organic Electronics, 2020 - Elsevier
To develop new element blocks based on thienopyrroles (DTP) units, bis(benzofurano)pyrrole and hybrid thienopyrrole derivatives were synthesized by Buchwald-Hartwing amination …
Number of citations: 5 www.sciencedirect.com
CH Wang, ZC Gao, W Sun, X Guo, FB Zhang - Dyes and Pigments, 2021 - Elsevier
Bis(diphenylphosphanyl) bi(benzofurano) (BBFP) and Bis(diphenylphosphanyl) bi(benzothiophene) (BBTP) were synthesized by the reaction of dilithio(benzothienylbenzofuran) or …
Number of citations: 3 www.sciencedirect.com

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